N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine
Description
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-thiophen-2-ylsulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-12-6-4-11(5-7-12)8-9-16-14(15)17-22(18,19)13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGTXBBDMGZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine typically involves the condensation of thiophene-2-sulfonyl chloride with N-(4-methoxyphenethyl)carbamimidoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the thiophene ring can interact with various proteins, affecting their function and stability .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The structural uniqueness of the target compound lies in its thiophene-2-sulfonyl group , which distinguishes it from other guanidine derivatives. Key comparisons include:
Key Observations :
Structural and Crystallographic Insights
- Highlights : Deviations from ideal trigonal planar geometry in guanidine derivatives (e.g., bond angle distortions) suggest conformational flexibility. The target compound’s thiophene sulfonyl group may induce similar distortions, affecting crystal packing and solubility .
- Hydrogen Bonding: Non-classical C–H···O interactions observed in could be replicated in the target compound, stabilizing its solid-state structure and influencing solubility .
Biological Activity
N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine is a synthetic compound that exhibits potential biological activity due to its unique chemical structure. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O5S2, with a molecular weight of 499.6 g/mol. The compound features several functional groups that contribute to its biological activity:
- Tetrahydroquinoline Core : This structure is associated with various pharmacological effects, including anti-cancer and anti-bacterial properties.
- Thiophene Sulfonyl Group : Enhances solubility and may facilitate interactions with biological targets.
- Methoxyphenethyl Moiety : Influences lipophilicity, affecting absorption and distribution in biological systems.
Research indicates that guanidine-containing compounds like this one can interact with various biological pathways:
- CNS Activity : Guanidine derivatives are known for their central nervous system (CNS) effects, potentially acting as neuroprotective agents.
- Anti-inflammatory Effects : Some studies suggest that such compounds may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Inhibition of Na+/H+ Exchanger : This mechanism is crucial in regulating intracellular pH and volume, which can be disrupted during ischemic conditions, leading to cellular damage .
Pharmacological Properties
The compound has been investigated for various pharmacological activities:
- Antidiabetic Effects : Some guanidine derivatives have shown promise in glucose regulation, making them potential candidates for diabetes treatment.
- Antimicrobial Activity : Research has indicated that certain guanidine compounds possess bactericidal properties against a range of pathogens .
- Neuroprotective Potential : Compounds similar to this guanidine derivative have been studied for their ability to prevent neurodegeneration associated with diseases like Alzheimer's .
Research Findings and Case Studies
Several studies have highlighted the biological activities of guanidine derivatives:
| Study | Findings |
|---|---|
| Saczewski et al. (2009) | Identified guanidine compounds as effective in preventing β-amyloid-related pathologies, crucial for Alzheimer's disease. |
| PubMed Review (2009) | Summarized diverse pharmacological properties of guanidine derivatives, including anti-inflammatory and CNS effects. |
| ResearchGate Study | Demonstrated high bactericidal activity of metal complexes derived from guanidine, indicating potential for antimicrobial applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
